Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have neuroprotective and anti-inflammatory properties .
Mode of Action
Similar compounds have been shown to exhibit anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, the compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways . It binds to the active site of these enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may preferentially accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amides, alcohol derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Methyl-4-phenylthiazole-5-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALORFOIXUNBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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